Thiirane, ethenyl-
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Overview
Description
. It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom. This compound is notable for its high reactivity due to the ring strain associated with its small ring size .
Preparation Methods
Thiirane, ethenyl- can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN) to produce thiirane . Another method utilizes the reaction of epoxides with thiourea in a deep eutectic solvent (DES) to yield thiiranes . Industrial production methods often focus on achieving high conversion rates and using mild reaction conditions to ensure efficiency and safety .
Chemical Reactions Analysis
Thiirane, ethenyl- undergoes several types of chemical reactions, including:
Reduction: Reduction of thiiranes can lead to the formation of thiols or sulfides.
Substitution: Thiiranes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and thiourea for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides .
Scientific Research Applications
Thiirane, ethenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiirane, ethenyl- involves its high reactivity due to the ring strain in its three-membered structure. This strain makes the compound more susceptible to nucleophilic attack, leading to various chemical transformations . The sulfur atom in thiirane can interact with molecular targets and pathways, contributing to its biological activity .
Comparison with Similar Compounds
Thiirane, ethenyl- can be compared with other sulfur-containing heterocycles such as:
Thiophene: A five-membered ring with one sulfur atom, less reactive due to lower ring strain.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms, used in pharmaceuticals.
Dithiolane: A five-membered ring with two sulfur atoms, known for its stability.
Thiirane’s uniqueness lies in its three-membered ring structure, which imparts higher reactivity compared to these other compounds .
Properties
CAS No. |
5954-75-6 |
---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
2-ethenylthiirane |
InChI |
InChI=1S/C4H6S/c1-2-4-3-5-4/h2,4H,1,3H2 |
InChI Key |
JNUIIZUUNVYHCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CS1 |
Origin of Product |
United States |
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